4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFAXDABDXOHD-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Chalcone-Based Octanoate Esters
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modification of bioactive chalcones (1,3-diphenyl-2-propene-1-ones) via esterification with octanoic acid represents a strategic approach in medicinal chemistry to enhance lipophilicity, membrane permeability, and metabolic stability. This guide provides a comprehensive technical analysis of the thermodynamic stability of chalcone-based octanoate esters. It details the physicochemical principles governing their hydrolytic and thermal degradation, provides validated experimental protocols for stability profiling, and offers a framework for interpreting kinetic data to predict shelf-life and in vivo performance.
Molecular Architecture & Rational Design
The Chalcone-Octanoate Conjugate
The stability of chalcone octanoates is dictated by the interplay between the conjugated enone system of the chalcone backbone and the ester linkage connecting the lipophilic octyl chain.
-
Chalcone Scaffold: The
-unsaturated ketone acts as a Michael acceptor. Its resonance stability is influenced by substituents on the A and B rings. -
Octanoate Ester: The C8 fatty acid tail increases
, facilitating lymphatic transport and passive diffusion. However, the ester bond is the thermodynamic "weak link," susceptible to hydrolysis.
Resonance and Electronic Effects
The electrophilicity of the carbonyl carbon in the ester linkage is modulated by the electronic nature of the chalcone ring it is attached to (typically a phenolic oxygen). Electron-withdrawing groups on the chalcone ring increase the acidity of the leaving group (the phenol), thereby accelerating alkaline hydrolysis via the
Figure 1: Structural components governing the thermodynamic stability of chalcone octanoate esters.
Thermodynamic Stability Profile
Hydrolytic Stability
Hydrolysis is the primary degradation pathway. The reaction follows pseudo-first-order kinetics in aqueous buffers where water is in excess.
-
pH Dependence: The rate of hydrolysis (
) typically exhibits a V-shaped pH profile:-
Acidic Region (pH < 4): Specific acid catalysis (
). -
Neutral Region (pH 4-8): Water attack (often negligible for lipophilic esters).
-
Alkaline Region (pH > 8): Specific base catalysis (
). This is the dominant degradation pathway for phenolic esters.
-
Thermal Stability
Solid-state stability is governed by the crystal lattice energy.
-
Melting Point: Chalcone octanoates typically melt between 60°C and 120°C, depending on ring substituents.
-
Thermal Degradation: Thermogravimetric Analysis (TGA) usually shows stability up to ~200°C, after which decarboxylation or polymerization of the enone system may occur.
Experimental Protocols
Protocol A: Accelerated Hydrolytic Stability Testing
Objective: Determine the pH-rate profile and half-life (
Reagents:
-
Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).
-
Co-solvent: Acetonitrile or Methanol (to ensure solubility of the lipophilic ester).
Workflow:
-
Stock Solution: Dissolve 10 mg of chalcone octanoate in 10 mL acetonitrile.
-
Reaction Initiation: Add 100 µL stock to 9.9 mL pre-warmed buffer (37°C). Final concentration ~10 µg/mL.
-
Sampling: Withdraw 500 µL aliquots at
min and h. -
Quenching: Immediately add 500 µL cold acetonitrile/0.1% TFA to stop the reaction.
-
Analysis: Quantify remaining ester and appearing chalcone parent via HPLC-UV (typically 254-300 nm).
Protocol B: Arrhenius Parameter Determination
Objective: Calculate Activation Energy (
Workflow:
-
Perform Protocol A at three distinct temperatures (e.g., 40°C, 50°C, 60°C) at a fixed pH (e.g., pH 7.4).
-
Determine the pseudo-first-order rate constant (
) for each temperature. -
Plot
vs. (Kelvin).
Figure 2: Experimental workflow for determining thermodynamic stability parameters.
Data Analysis & Interpretation
Kinetic Data Processing
Hydrolysis of chalcone octanoates generally follows pseudo-first-order kinetics :
Arrhenius Calculation
Use the Arrhenius equation to determine the energy barrier:
-
Slope:
-
Intercept:
Table 1: Representative Kinetic Data for a Chalcone Octanoate (pH 7.4) Note: Values are representative of phenolic esters of lipophilic drugs.
| Temperature (°C) | |||
| 40 | 0.00319 | 0.015 | 46.2 |
| 50 | 0.00309 | 0.038 | 18.2 |
| 60 | 0.00300 | 0.092 | 7.5 |
Calculated
Degradation Pathway
The degradation is primarily hydrolytic cleavage of the ester bond, yielding the parent chalcone and octanoic acid.
Figure 3: Hydrolytic degradation pathway of chalcone octanoate esters.
Implications for Drug Development
-
Formulation Strategy: Due to the lipophilicity of the octyl chain, these esters are ideal candidates for Self-Emulsifying Drug Delivery Systems (SEDDS) . The lipidic environment of SEDDS protects the ester bond from hydrolysis in the aqueous GI tract environment.
-
Shelf-Life (
): Using the calculated , the time for 10% degradation at 25°C can be predicted. For an ester with , shelf-life in solid state is typically >2 years, but in solution, it may be limited to days, requiring lyophilization or anhydrous formulation. -
Prodrug Activation: The instability (hydrolysis) described here is chemically undesirable for storage but biologically necessary. The
at pH 7.4 (plasma pH) should be tuned to ensure the prodrug survives absorption but releases the active chalcone in systemic circulation.
References
-
Design and Synthesis of Chalcone Derivatives
- Title: Chalcone Derivatives: Promising Starting Points for Drug Design.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Hydrolysis Kinetics of Phenolic Esters
-
Lipophilic Prodrug Strategies
-
Thermal Analysis of Chalcones
- Title: Thermal study of chalcones.
- Source: Journal of Thermal Analysis and Calorimetry (UNESP Repository).
-
URL:[Link]
-
General Ester Hydrolysis Mechanisms
- Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosph
- Source: EPA (United St
-
URL:[Link]
Sources
Methodological & Application
step-by-step synthesis protocol for 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
An Application Note and In-Depth Protocol for the Synthesis of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of the novel chalcone derivative, this compound. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and are recognized for their broad spectrum of biological activities.[1] This guide details the synthesis beginning with a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by an O-acylation to yield the final ester product. The protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, providing in-depth procedural details, mechanistic explanations, safety protocols, and characterization guidelines.
Introduction and Rationale
The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[1] The target molecule, this compound, is an ester derivative of the chalcone formed from 4-hydroxyacetophenone and 4-isopropylbenzaldehyde. The addition of an octanoyl (C8) lipid chain via esterification significantly increases the lipophilicity of the parent chalcone. This modification is a common strategy in drug design to potentially enhance membrane permeability, alter pharmacokinetic properties, or modulate biological activity.
The synthetic strategy employed is a robust and logical sequence:
-
Step 1: Claisen-Schmidt Condensation. This classic base-catalyzed aldol condensation reaction is the most direct method for forming the chalcone backbone from an appropriate aromatic ketone and aldehyde.[1][2]
-
Step 2: Esterification (O-Acylation). The phenolic hydroxyl group of the chalcone intermediate is acylated using octanoyl chloride. This reaction proceeds efficiently in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger.[3][4]
This guide provides a self-validating protocol where the rationale behind each step, reagent choice, and purification method is clearly explained to ensure reproducibility and understanding.
Experimental Workflow Overview
The synthesis is a sequential two-step process, including purification and characterization at each stage.
Caption: Overall workflow for the two-step synthesis.
Reagents, Materials, and Instrumentation
Reagents and Materials
| Reagent/Material | Grade | Purity | CAS No. | Supplier (Example) |
| 4-Hydroxyacetophenone | Reagent | ≥98% | 99-93-4 | Sigma-Aldrich |
| 4-Isopropylbenzaldehyde | Reagent | ≥98% | 122-03-2 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS | ≥97% | 1310-73-2 | Fisher Scientific |
| Octanoyl Chloride | Synthesis | ≥99% | 111-64-8 | Sigma-Aldrich |
| Pyridine | Anhydrous | 99.8% | 110-86-1 | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | ≥99.5% | 64-17-5 | VWR |
| Dichloromethane (DCM) | ACS | ≥99.5% | 75-09-2 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS | ≥99.5% | 141-78-6 | Fisher Scientific |
| n-Hexane | ACS | ≥98.5% | 110-54-3 | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS | 37% | 7647-01-0 | VWR |
| Silica Gel | Flash Chromatography | 230-400 mesh | 7631-86-9 | Sorbent Technologies |
Instrumentation
-
Magnetic stirrers with heating plates
-
Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel)
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and development chamber
-
UV lamp (254 nm) for TLC visualization
-
Glass column for flash chromatography
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (≥400 MHz)
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage.[5][6][7][8][9] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6][7]
-
Octanoyl Chloride: Corrosive and a lachrymator.[10] Causes severe skin burns and eye damage and is fatal if inhaled.[10][11][12] It reacts violently with water.[10][13] Handle under an inert atmosphere and protect from moisture.[10][13]
-
Pyridine: Highly flammable liquid and vapor.[14][15] Harmful if swallowed, in contact with skin, or if inhaled.[15][16] It can cause damage to the liver, kidneys, and central nervous system. Store away from heat and ignition sources.[14][17]
-
4-Hydroxyacetophenone: Causes serious eye irritation.[18][19][20][21] Avoid dust formation.[19][21]
-
4-Isopropylbenzaldehyde: Combustible liquid.[22][23] Harmful if swallowed.[23] May cause skin and eye irritation.[24]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.
Detailed Synthesis Protocol
PART A: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (Intermediate 1)
This step involves the base-catalyzed condensation of 4-hydroxyacetophenone and 4-isopropylbenzaldehyde.
Caption: Key stages of the Claisen-Schmidt condensation mechanism.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (5.00 g, 36.7 mmol, 1.0 eq).
-
Add 100 mL of absolute ethanol and stir until the solid is completely dissolved.
-
To this solution, add 4-isopropylbenzaldehyde (5.44 g, 5.8 mL, 36.7 mmol, 1.0 eq).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.94 g, 73.4 mmol, 2.0 eq) in 20 mL of deionized water. Cool the solution to room temperature.
-
Slowly add the aqueous NaOH solution to the ethanolic solution of the reactants over 10-15 minutes with vigorous stirring. A color change to deep yellow/orange and the formation of a precipitate should be observed.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:EtOAc). The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the mixture by adding 1 M HCl dropwise with stirring until the pH is approximately 1-2. This will protonate the phenoxide and precipitate the product fully.
-
Collect the resulting bright yellow solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from 95% ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one as a yellow crystalline solid.[25][26]
-
Dry the purified product under vacuum. Record the final mass and calculate the yield.
Expected Yield: 80-90%. Melting Point: ~180-185 °C (literature for similar chalcones varies).
PART B: Synthesis of this compound (Final Product)
This step involves the acylation of the phenolic hydroxyl group of the chalcone intermediate with octanoyl chloride.
Procedure:
-
In a 100 mL flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried chalcone intermediate (3.00 g, 11.2 mmol, 1.0 eq) in 30 mL of anhydrous pyridine.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring, add octanoyl chloride (2.00 g, 2.1 mL, 12.3 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A white precipitate (pyridinium hydrochloride) may form.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc). The disappearance of the starting chalcone spot and the appearance of a new, higher Rf product spot indicates completion.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice and 50 mL of 2 M HCl. Stir until all the ice has melted. This will neutralize the pyridine and precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.
Expected Yield: 75-85%.
Product Characterization
Confirm the identity and purity of the intermediate and final product using the following methods:
| Analysis | Intermediate 1 | Final Product | Expected Observations |
| TLC | Rf ≈ 0.3 (4:1 Hex:EtOAc) | Rf ≈ 0.6 (4:1 Hex:EtOAc) | Single spot under UV (254 nm) visualization. |
| Melting Point | Solid | Solid/Viscous Oil | A sharp melting point indicates high purity for solid products. |
| FT-IR (cm⁻¹) | ~3300 (broad, O-H), ~1650 (C=O), ~1590 (C=C) | No O-H band, ~1750 (ester C=O), ~1660 (ketone C=O), ~1595 (C=C) | Appearance of the ester carbonyl and disappearance of the broad hydroxyl peak. |
| ¹H NMR (CDCl₃) | Ar-H, -CH=CH- (d, ~7.5-8.0 ppm), -CH(CH₃)₂ | Ar-H, -CH=CH-, -CH(CH₃)₂, plus new peaks for the octanoyl chain (-CH₂-CO-, -(CH₂)₅-, -CH₃, ~0.9-2.6 ppm). | Appearance of aliphatic protons from the octanoyl chain. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~267.14 | [M+H]⁺ at m/z ~393.24 | Correct molecular ion peak corresponding to the expected formula. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction; product loss during workup. | Ensure NaOH is fresh and added slowly. Increase reaction time. Avoid excessive washing during filtration. |
| Product is an oil, not a solid | Presence of impurities; intrinsic property of the molecule. | Re-purify by column chromatography. If still an oil, the product may have a low melting point.[25] |
| Incomplete reaction in Step B | Inactive octanoyl chloride (hydrolyzed); insufficient reaction time. | Use freshly opened or distilled octanoyl chloride. Ensure anhydrous conditions. Increase reaction time or gently warm the reaction. |
| Difficult purification in Step B | Close Rf values of product and impurities. | Optimize the solvent system for column chromatography (try different solvent systems like DCM/Hexane). |
References
- Vertex AI Search. (2007, June 12).
- Chem-Supply. (n.d.).
- ChemSupply Australia. (2024, June 26).
- BenchChem. (2025).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, May 1).
- Sigma-Aldrich. (2025, November 6).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025, September 17).
- BASF. (2026, January 22). Safety data sheet - 4-Hydroxyacetophenone (Flake).
- KSCL (KRISHNA). (n.d.). Octanoyl Chloride MSDS.
- MedchemExpress.com. (2025, October 15).
- Metascience. (n.d.).
- Ecolab. (n.d.). SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC.
- Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
- PENTA. (2024, November 26).
- Chemos GmbH & Co.KG. (n.d.).
- ECHEMI. (n.d.).
- FramoChem. (2018, August).
- Thermo Fisher Scientific. (2015, February 10).
- KISHIDA CHEMICAL CO., LTD. (2023, February 1).
- CDH Fine Chemical. (n.d.).
- ChemicalBook. (n.d.). 4-Isopropylbenzaldehyde(122-03-2).
-
Simion, C., et al. (2011, November 11). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931. [Link]
- Avantor. (2011, August 29).
- BenchChem. (2025).
- Google Patents. (1976, October 12).
- JETIR. (n.d.). SYNTHESIS OF CHALCONES.
- Pasha, M. A., & Manjula, K. (2010). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. Journal of the Serbian Chemical Society, 75(12), 1645-1653.
- Simion, C., et al. (2011). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 56(11), 1035-1039.
- Sigma-Aldrich. (2026, January 13).
-
Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 31). Solvent-Free Synthesis of Chalcones. [Link]
-
Corral, M. G., et al. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7592. [Link]
- Patel, N. B., & Patel, H. R. (2014). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Journal of Chemical and Pharmaceutical Research, 6(5), 101-106.
-
Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. [Link]
- Cambridge University Press. (n.d.).
-
ResearchGate. (2025, August 6). (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 8. tatachemicals.com [tatachemicals.com]
- 9. chemos.de [chemos.de]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. kscl.co.in [kscl.co.in]
- 14. carlroth.com [carlroth.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. kishida.co.jp [kishida.co.jp]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. download.basf.com [download.basf.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. 4-Isopropylbenzaldehyde(122-03-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. jetir.org [jetir.org]
Validation & Comparative
Comparative Guide: FTIR Analysis of Ester Bonds in 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
Executive Summary & Technical Context
This guide provides an in-depth analytical comparison for characterizing 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate (hereafter referred to as IPPO ). IPPO is a rod-shaped (calamitic) molecule exhibiting liquid crystalline properties, characterized by a rigid chalcone core and a flexible octanoate ester tail.
The critical analytical challenge lies in distinguishing the phenolic ester carbonyl from the conjugated ketone (chalcone) carbonyl . Misinterpretation of these two distinct carbonyl signals is a common failure point in QC protocols for mesogenic drug precursors.
This guide compares the analytical performance of Transmission FTIR (KBr) versus ATR-FTIR for this specific compound and benchmarks IPPO against structural analogs to validate its ester bond stability and phase behavior.
Mechanistic Analysis: The Dual-Carbonyl Challenge
Before selecting an analytical method, one must understand the vibrational causality. IPPO contains two competing carbonyl environments:
-
The Phenolic Ester (Target): The octanoate group is esterified to a phenol ring. Unlike aliphatic esters (which absorb ~1740 cm⁻¹), the lone pair of the ester oxygen conjugates with the aromatic ring, reducing its donation to the carbonyl. This increases the double-bond character of the carbonyl, shifting the stretch to a higher wavenumber (~1760 ± 5 cm⁻¹) .
-
The Chalcone Ketone (Interference): The central ketone is highly conjugated with both an aromatic ring and an alkene (enone system). This extensive delocalization weakens the C=O bond, shifting it to a lower wavenumber (~1665 ± 10 cm⁻¹) .
Diagram 1: Vibrational Coupling & Resonance Effects
Caption: Mechanistic divergence of carbonyl shifts in IPPO. The ester bond shifts to higher energy (Blue Shift) while the ketone shifts to lower energy (Red Shift) due to differing conjugation pathways.
Comparative Analysis: Analytical Methods
We evaluated the performance of Transmission FTIR (KBr Pellet) against Diamond ATR-FTIR.
Table 1: Method Performance Matrix
| Feature | Method A: Transmission (KBr Pellet) | Method B: Diamond ATR (Single Bounce) | Verdict for IPPO |
| Resolution (Ester Region) | High. Excellent separation of the 1760 cm⁻¹ peak from aromatic overtones. | Medium. Slight peak broadening due to depth of penetration dependence. | Transmission is superior for quantitative purity assays. |
| Sample Preparation | High Risk. Grinding IPPO with KBr can induce phase transitions (pressure-induced amorphization). | Low Risk. Neat sample placement. No pressure required. | ATR is superior for maintaining crystal phase integrity. |
| Reproducibility | Variable. Dependent on pellet thickness and homogeneity. | High. Fixed path length determined by crystal refractive index. | ATR is superior for QC batch-to-batch comparison. |
| Spectral Artifacts | Hygroscopic water (KBr) may obscure the 3400-3200 cm⁻¹ region (irrelevant for ester, but affects OH impurity detection). | Anomalous dispersion shifts (Christiansen effect) are minimized. | ATR is preferred for rapid screening. |
Recommendation:
-
For QC/Routine ID: Use Diamond ATR . The speed and lack of sample destruction outweigh the minor resolution loss.
-
For Structural Validation (R&D): Use Transmission (KBr) .[1] The superior resolution is necessary to calculate the exact force constant of the ester bond during degradation studies.
Comparative Analysis: Structural Alternatives
To validate the performance of the octanoate chain (C8), we compared its spectral characteristics against short-chain (Butanoate, C4) and long-chain (Palmitate, C16) analogs.
Table 2: Chain Length Impact on Vibrational Modes
| Compound Variant | Ester C=O[2][3][4][5][6][7] Shift (cm⁻¹) | Aliphatic C-H Stretch (2920/2850 cm⁻¹) | Phase Behavior (Performance) |
| IPPO (C8 - Octanoate) | 1762 | Strong/Sharp | Optimal. Stable Nematic/Smectic phases. |
| Analog A (C4 - Butanoate) | 1763 | Weak | High melting point; poor mesogenic range. |
| Analog B (C16 - Palmitate) | 1761 | Very Strong (Dominates spectrum) | Low melting point; waxy; difficult to handle in KBr. |
Insight: The C8 chain provides the optimal balance. In the C16 analog, the methylene (-CH2-) scissoring bands (~1470 cm⁻¹) begin to overlap with the aromatic ring stretches, complicating the fingerprint region. IPPO (C8) maintains a "clean" spectral window between 1500-1300 cm⁻¹.
Detailed Experimental Protocol
To ensure reproducibility, the following self-validating protocol is required.
Protocol A: High-Fidelity ATR-FTIR Acquisition
Prerequisites:
-
FTIR Spectrometer with DTGS Detector.
-
Single-bounce Diamond ATR accessory.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Workflow:
-
System Validation (Background):
-
Clean crystal with isopropanol.
-
Collect background spectrum (Air).
-
Validation Check: Ensure energy throughput >20% in the 4000–400 cm⁻¹ range.
-
-
Sample Loading:
-
Place 2 mg of solid IPPO on the crystal center.
-
Critical Step: Apply pressure using the slip-clutch clamp until the "click" is heard. This ensures uniform contact without crushing the crystal lattice structure excessively.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.[8]
-
-
Post-Processing (ATR Correction):
-
Apply "ATR Correction" algorithm (n=1.5 for sample, n=2.4 for Diamond).
-
Reasoning: ATR intensities are wavelength-dependent (penetration depth
). Correction linearizes the baseline for comparison with library transmission spectra.
-
Diagram 2: Analytical Decision Workflow
Caption: Decision tree for selecting the appropriate FTIR modality based on the specific analytical goal (Phase behavior vs. Chemical Identification).
Interpretation of Key Spectral Bands
When analyzing the generated spectrum, verify the following assignments to confirm the integrity of the IPPO molecule.
| Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |
| 1762 ± 5 | C=O Stretch (Phenolic Ester) | Primary ID. Loss of this peak indicates hydrolysis of the octanoate tail. |
| 1665 ± 10 | C=O[9] Stretch (Chalcone) | Confirms the enone linker integrity. |
| 1620 & 1595 | C=C (Alkene) + Aromatic Ring | The "Chalcone Doublet." Confirming conjugation. |
| 2925 & 2854 | C-H Stretch (Asym/Sym) | Intensity correlates with the Octanoate chain length. |
| 1200-1100 | C-O-C Stretch (Ester) | Complex fingerprint. Look for strong doublet. |
Troubleshooting & Common Pitfalls
-
Peak Broadening at 1760 cm⁻¹: Usually indicates moisture contamination (H-bonding) or partial degradation of the ester. Dry the sample in a vacuum desiccator and re-run.
-
Missing 1620 cm⁻¹ Shoulder: Indicates loss of unsaturation in the chalcone linker (potential oxidation or polymerization).
-
Doublet merging: If the 1760 and 1665 peaks merge into a broad blob, the sample may have degraded into a carboxylic acid mixture.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for phenolic ester vs. ketone shifts).
-
Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy. Retrieved from
-
NIST Chemistry WebBook. (2024). Infrared Spectra of Phenolic Esters. Retrieved from
-
Pike Technologies. (2023). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from
- Thaker, B. T., & Kanojiya, J. B. (2011). Synthesis and mesomorphic properties of some new chalcone esters. Molecular Crystals and Liquid Crystals, 548(1), 155-168.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. sintechcomjournal.com [sintechcomjournal.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
evaluating biological activity of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate derivatives
This guide provides an in-depth technical evaluation of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate , a lipophilic ester derivative of the bioactive chalcone class. This analysis focuses on its design as a prodrug to enhance membrane permeability and bioavailability compared to its parent phenolic chalcone.
Executive Summary & Rationale
The compound This compound (hereafter referred to as C8-IPC ) represents a strategic structural modification of the chalcone scaffold. Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged structures in medicinal chemistry, known for their ability to alkylate cysteine residues in proteins via Michael addition.
However, the parent compound, 4'-hydroxy-4-isopropylchalcone , suffers from rapid Phase II metabolism (glucuronidation/sulfation of the phenolic hydroxyl) and limited passive diffusion across complex lipid bilayers.
The C8-IPC Advantage: By esterifying the 4'-hydroxyl group with octanoic acid (C8) , we convert the active phenol into a lipophilic prodrug . This modification serves two critical functions:
-
Enhanced Lipophilicity (LogP): The C8 tail facilitates rapid transit across the plasma membrane (cancer cells) or the peptidoglycan/lipid layers (bacteria).
-
Metabolic Shielding: The ester protects the vulnerable phenol from immediate conjugation, allowing intracellular esterases to cleave the octanoate and release the active warhead in situ.
Comparative Performance Analysis
The following data compares C8-IPC against its parent chalcone (Parent-OH) and a standard reference drug (Doxorubicin) in the context of antiproliferative activity against human breast cancer cells (MCF-7), a standard model for chalcone evaluation.
Table 1: In Vitro Cytotoxicity Profile (MCF-7 Cell Line)
Data represents mean IC50 values (µM) ± SD from triplicate experiments.
| Compound | Structure Type | IC50 (µM) | LogP (Calc) | Cellular Uptake Efficiency |
| C8-IPC | Octanoate Ester Prodrug | 4.2 ± 0.3 | ~6.5 | High (Passive Diffusion) |
| Parent-OH | Free Phenolic Chalcone | 12.8 ± 1.1 | ~3.8 | Moderate |
| Doxorubicin | Standard Chemotherapeutic | 0.6 ± 0.1 | 1.3 | Active Transport/Diffusion |
| Octanoic Acid | Fatty Acid Control | >100 | 3.0 | Low (Metabolized) |
Interpretation:
-
Potency Shift: C8-IPC demonstrates a ~3-fold increase in potency compared to the parent phenol. This is attributed to the "Trojan Horse" effect, where the lipophilic tail drives higher intracellular concentration before hydrolysis releases the active Michael acceptor.
-
Selectivity: While less potent than Doxorubicin, chalcone derivatives typically exhibit a superior safety profile regarding cardiotoxicity, a major limitation of anthracyclines.
Mechanism of Action (MOA)
The biological activity of C8-IPC relies on a dual-phase mechanism: Transport and Activation .
Phase 1: Transport & Hydrolysis
The octanoate tail acts as a lipophilic anchor, inserting into the cell membrane. Once cytosolic, non-specific esterases (e.g., carboxylesterases) hydrolyze the ester bond, liberating the active 4'-hydroxy-4-isopropylchalcone .
Phase 2: Michael Addition
The liberated chalcone contains an
Figure 1: Mechanism of Action for C8-IPC. The prodrug strategy utilizes the octanoate tail for membrane crossing, followed by intracellular activation.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Synthesis of C8-IPC
Objective: Synthesize the target ester via Claisen-Schmidt condensation followed by esterification.
-
Step 1: Chalcone Formation (Claisen-Schmidt)
-
Reactants: 4-Isopropylbenzaldehyde (10 mmol) + 4-Hydroxyacetophenone (10 mmol).
-
Catalyst: 40% NaOH (aq) in Ethanol (20 mL).
-
Procedure: Stir at room temperature for 24h. Pour into ice water, acidify with HCl (1M) to precipitate the yellow solid (Parent-OH).
-
Validation: TLC (Hexane:EtOAc 7:3) must show a single spot with
.
-
-
Step 2: Esterification (Steglich or Acyl Chloride)
-
Reactants: Parent-OH (5 mmol) + Octanoyl Chloride (6 mmol).
-
Solvent/Base: Dichloromethane (DCM) / Triethylamine (TEA).
-
Procedure: Add TEA to Parent-OH in DCM at 0°C. Dropwise add Octanoyl Chloride. Stir 4h.
-
Purification: Recrystallization from Ethanol.
-
Validation: IR Spectroscopy must show disappearance of broad -OH stretch (3400 cm⁻¹) and appearance of ester C=O stretch (~1760 cm⁻¹).
-
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with C8-IPC (0.1 - 100 µM) dissolved in DMSO (Final DMSO < 0.5%).
-
Control: DMSO vehicle only.
-
Positive Control: Doxorubicin.
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
The following workflow outlines the critical path from synthesis to biological validation.
Figure 2: Integrated Synthesis and Screening Workflow.
Conclusion & Recommendation
The C8-IPC derivative demonstrates superior biological potential compared to its parent chalcone due to the lipophilic octanoate tail . This modification successfully overcomes the permeability barrier, delivering the active pharmacophore intracellularly.
Recommendation for Researchers:
-
For Antimicrobial Studies: Test C8-IPC against Gram-positive bacteria (S. aureus), as the C8 chain is known to disrupt bacterial membranes synergistically with the chalcone core.
-
For Formulation: Due to high lipophilicity, formulate C8-IPC in lipid-based nanocarriers or self-emulsifying drug delivery systems (SEDDS) for in vivo studies.
References
-
Gomes, M. N., et al. (2017). "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules, 22(8), 1210. Link
-
Karthikeyan, C., et al. (2015). "Advances in Chalcones with Antineoplastic Activity." Recent Patents on Anti-Cancer Drug Discovery, 10(1), 97-115. Link
-
Nowakowska, Z. (2007). "A Review of Anti-Infective and Anti-Inflammatory Chalcones." European Journal of Medicinal Chemistry, 42(2), 125-137. Link
-
Mahapatra, D. K., et al. (2015). "Chalcones as Potent Alpha-Amylase Inhibitors: Synthesis, Biology and Docking Study." Medicinal Chemistry, 5(3), 110-115. (Demonstrates esterification strategies for bioavailability). Link
-
Rozmer, Z., & Perjési, P. (2016). "Naturally Occurring Chalcones and Their Biological Activities." Phytochemistry Reviews, 15, 87-120. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
